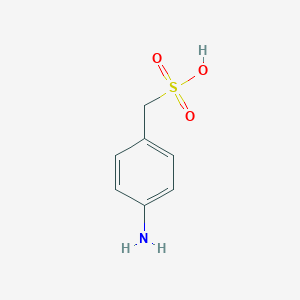

(4-Aminophenyl)methanesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGHJWKPZQIOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50980641 | |

| Record name | (4-Aminophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6387-28-6 | |

| Record name | (4-Aminophenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for (4-Aminophenyl)methanesulfonic Acid and its Close Analogues

Direct synthesis focuses on constructing the primary molecular framework of this compound or its structurally similar analogues, such as sulfonamides.

The synthesis of sulfonic acids can be achieved through sulfonation of appropriate precursors. In a conventional strategy to prepare related sulfonic acids, a precursor such as this compound is utilized as a starting material for further modifications, implying its prior synthesis. researchgate.net A common method for introducing a sulfonic acid group onto an aromatic ring is through electrophilic substitution using a sulfonating agent like concentrated sulfuric acid or oleum. For a precursor like a protected 4-aminophenylmethane derivative, the reaction conditions would need to be carefully controlled to ensure para-substitution and avoid side reactions.

A key analogue, (4-Aminophenyl)methanesulfonamide, can be synthesized through the reduction of a nitro-substituted precursor. google.comsigmaaldrich.comchemscene.comscbt.com A notable method involves the preparation of 4-amino-N-methylphenyl methane (B114726) sulfonamide by reducing 4-nitro-N-methylphenyl methane sulfonamide. google.com This process utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent, which has been shown to significantly increase the product yield to over 92%. google.com This approach is presented as a cost-effective and efficient method suitable for industrial production, offering advantages over catalytic hydrogenation with expensive and sensitive catalysts like Palladium on carbon (Pd/C). google.com

Table 1: Synthesis of 4-amino-N-methylphenyl methane sulfonamide google.com

| Parameter | Details |

| Starting Material | 4-nitro-N-methylphenyl methane sulfonamide |

| Reducing Agent | Hydrazine Hydrate 80 |

| Key Advantage | Increased product yield, reduced preparation cost |

| Reported Yield | > 92% |

| Previous Method | Catalytic hydrogenation (e.g., PdO/C) |

| Drawbacks of Previous Method | High cost, catalyst poisoning/deactivation, difficulty in mother liquor recovery |

Optimizing reaction conditions is crucial for maximizing yield and ensuring the purity of the final product. The choice of reagents and solvents plays a significant role. For instance, in the synthesis of 4-amino-N-methylphenyl methane sulfonamide, switching the reducing agent from Pd/C to hydrazine hydrate not only improves the yield but also simplifies the process and reduces costs. google.com

General optimization strategies often involve:

Catalyst Selection and Loading : In reactions like catalytic hydrogenations or cross-coupling, the choice of catalyst (e.g., Pd/C) and its amount is critical. researchgate.net For some syntheses, using a specific catalyst like cellulose (B213188) sulfuric acid can result in higher yields compared to methanesulfonic acid or silica (B1680970) sulfuric acid. arkat-usa.org

Solvent Choice : The selection of an appropriate solvent, such as ethanol (B145695), methanol (B129727), or dichloromethane, can significantly influence reaction outcomes. researchgate.netarkat-usa.org Some modern protocols emphasize the use of greener solvents like water or performing reactions under solvent-free conditions. arkat-usa.orgresearchgate.net

Temperature Control : Managing the reaction temperature is essential, especially for exothermic processes. orgsyn.org Reactions may require heating to a specific temperature (e.g., 80 °C) for a set duration to ensure completion, or cooling (e.g., 0-5 °C) to control the reaction rate and minimize side products. researchgate.netorgsyn.org

pH Adjustment : In aqueous work-ups, adjusting the pH is often a critical step for isolating the product. orgsyn.org

Advanced Synthetic Routes Utilizing this compound and Related Precursors

Once synthesized, this compound can serve as a versatile intermediate for creating more complex molecules through functionalization of its amino group.

The primary amine group on the phenyl ring is a key site for further chemical modification, allowing for the introduction of a wide range of functional groups.

The amino group of this compound and its analogues can be readily acylated to form amides. This is a common strategy for synthesizing N-protected derivatives, which can be important intermediates for more complex syntheses. researchgate.net For example, this compound can be N-acylated using acetic anhydride (B1165640) and sodium acetate (B1210297) in acetic acid to produce (4-acetylamino-3-nitrophenyl)methanesulfonic acid after a subsequent nitration step. researchgate.net Care must be taken during work-up to avoid unintended removal of the N-acetyl group. researchgate.net

Other N-acyl derivatives can be prepared through peptide-type coupling with various carboxylic acids or by reacting the amine with acyl chlorides. researchgate.netnih.gov The synthesis of N-Boc (tert-butoxycarbonyl) protected anilines and their subsequent selective deprotection using water at elevated temperatures represents another advanced strategy for managing amino groups during synthesis. rsc.org

Table 2: N-Acylation of this compound researchgate.net

| Parameter | Details |

| Starting Material | This compound |

| Reagents | Acetic anhydride, Sodium acetate |

| Solvent | Acetic acid |

| Product | N-protected derivative (N-acetyl) |

| Subsequent Step | Nitration with mixed acid (HNO₃/H₂SO₄) at 0°C |

| Final Product | (4-acetylamino-3-nitrophenyl)methanesulfonic acid |

Derivatization for Complex Molecular Architectures

Tetrakis(4-aminophenyl)methane (B1314661) is a key precursor for building complex, tetrahedrally symmetric molecules. unizar.es Its synthesis is typically achieved through the reduction of tetrakis(4-nitrophenyl)methane (B1336605). chemicalbook.comrsc.org

One common method involves dissolving tetrakis(4-nitrophenyl)methane in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comrsc.org A reducing agent, such as Raney nickel or Palladium on carbon (Pd/C), is added to the solution. unizar.eschemicalbook.comrsc.org The reduction is then carried out by adding hydrazine monohydrate and refluxing the mixture for several hours. chemicalbook.comrsc.org After the reaction, the catalyst is filtered off, and the product is isolated and purified, often by washing with ethanol, to yield tetrakis(4-aminophenyl)methane as a white solid. chemicalbook.com An 81% yield has been reported for this conversion using Raney nickel. chemicalbook.com

The amino-functionalized compound, meso-tetra(4-aminophenyl)porphine, serves as a crucial building block for creating advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). frontierspecialtychemicals.com These porous materials have applications in areas like catalysis and gas storage. frontierspecialtychemicals.com

The synthesis of these frameworks involves using the amine groups on the porphyrin ring to link with other molecules, forming a stable, extended network. For example, meso-tetra(4-aminophenyl)porphine can be used to construct a porous porphyrin organic polymer (PPOP) designed for applications such as visible-light-triggered hydrogen production. frontierspecialtychemicals.com Various metallated forms of this porphyrin, including cobalt, copper, iron, and zinc derivatives, are also available for creating diverse functional materials. porphychem.com

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and characterized. researchwithnj.commdpi.comnih.gov These compounds are developed as potential antimicrobial agents. researchwithnj.commdpi.comnih.govresearchgate.net The core structure features a 4-hydroxyphenyl moiety linked to a propanoic acid backbone via an amino group. researchwithnj.com

The synthetic pathway allows for the introduction of various substituents, leading to a library of derivatives with diverse chemical properties. mdpi.commdpi.com For instance, hydrazones containing heterocyclic substituents have been shown to exhibit potent and broad-spectrum antimicrobial activity. researchwithnj.comnih.gov The inclusion of different groups, such as a 4-NO₂ substitution on a phenyl ring, has been found to enhance activity against specific bacterial strains. mdpi.com These findings highlight the utility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for developing new functional molecules. researchwithnj.comnih.gov

The synthesis of 2-(p-aminophenyl)benzothiazoles can be accomplished through several high-yielding routes. mdpi.comnih.gov One prominent method involves the condensation of o-aminothiophenols with p-aminobenzoic acid. mdpi.com Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent in this reaction, which is typically carried out at high temperatures (e.g., 220°C). mdpi.com

Alternatively, these compounds can be synthesized from 4-nitrobenzoic acid. The acid is first condensed with an aniline (B41778) derivative to form a 2-(p-nitrophenyl)benzothiazole intermediate. mdpi.com This nitro-substituted compound is then reduced to the desired 2-(p-aminophenyl)benzothiazole. mdpi.com A common reduction method uses iron powder and ammonium (B1175870) chloride in refluxing ethanol. mdpi.com Another approach involves the cyclization of 4-nitro-N-phenylthiobenzamides, followed by reduction of the nitro group using H₂ gas with a Pd/C catalyst. google.com Methanesulfonic acid has also been employed as an efficient dehydrating agent in the synthesis of 2-substituted benzothiazoles from carboxylic acids. acs.orgscispace.com

Mechanistic Investigations of Reactions Involving 4 Aminophenyl Methanesulfonic Acid and Its Functional Analogues

Elucidation of Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of (4-Aminophenyl)methanesulfonic acid and its analogues involves a variety of reaction mechanisms, primarily centered around the reactivity of the amino and phenyl groups.

One common approach is the direct sulfonylation of 4-aminophenol (B1666318) , where it reacts with methanesulfonyl chloride. This reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid that is generated during the reaction. The mechanism involves the nucleophilic attack of the hydroxyl group of 4-aminophenol on the sulfonyl chloride, leading to the formation of the sulfonate ester.

Another synthetic route proceeds through amide intermediates . This multi-step process can involve the condensation of aniline (B41778) with an acylating agent, followed by nitration, cyclization, and reduction steps to yield the desired aminophenyl sulfonate derivative. For instance, the N-(4'-nitrophenyl)indole-2-carboxaldehyde can be synthesized and subsequently reacted with ethyl aminoacetate and sodium cyanoborohydride. niph.go.jp Cyclization of the resulting product with methanesulfonic acid yields a cyclized amino ketone. niph.go.jp

Furthermore, functionalization of the aminophenyl group can be achieved through various reactions. Nucleophilic substitution can occur by reacting the compound with alkyl or aryl amines to form sulfonamides. Oxidation of the amino group can lead to the formation of other derivatives, while reductive amination is employed when starting from nitro-substituted precursors. The Ullmann reaction, a copper-catalyzed coupling of an aryl halide with an amine, has also been utilized for the synthesis of 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, where the reaction proceeds at the NH position of the indole (B1671886) nucleus. niph.go.jp

Table 1: Synthetic Strategies for this compound Analogues

| Reaction Type | Key Reagents | Mechanism Highlights | Reference |

|---|---|---|---|

| Direct Sulfonylation | 4-aminophenol, methanesulfonyl chloride, pyridine/triethylamine | Nucleophilic attack of hydroxyl group on sulfonyl chloride. | |

| Amide Intermediate Route | Aniline, acylating agent, nitrating/reducing agents | Multi-step process involving condensation, nitration, cyclization, and reduction. | niph.go.jp |

| Nucleophilic Substitution | (4-Aminophenyl)methanesulfonate, alkyl/aryl amines | Formation of sulfonamides. | |

| Ullmann Reaction | Norharman, 4-bromonitrobenzene, K₂CO₃ | Copper-catalyzed N-arylation. | niph.go.jp |

Protonation Dynamics and Charge-Transfer Interactions in Related Porphyrin Systems

The incorporation of (4-Aminophenyl) groups into porphyrin structures introduces complex electronic behaviors, particularly upon protonation. These phenomena, known as hyperporphyrin effects, are characterized by significant changes in the spectroscopic properties of the porphyrin macrocycle.

Hyperporphyrin Effects and Spectroscopic Signatures

Spectrophotometric titrations of meso-substituted porphyrins with both 4-aminophenyl and 4-pyridyl groups, using methanesulfonic acid in DMSO, have provided significant insights into their protonation behavior. researchgate.net The study of a series with varying numbers of 4-aminophenyl substituents revealed that the peripheral pyridyl groups are protonated first, followed by the inner pyrrole (B145914) nitrogens of the porphyrin core, and finally the aminophenyl groups. researchgate.net

The protonation of the pyrrole nitrogens is a key event that leads to the observation of hyperporphyrin spectra . These spectra are distinguished by a broad Soret band and a strong absorption in the red region of the spectrum. researchgate.net The presence of aminophenyl substituents enhances the basicity of the pyrrole nitrogens, facilitating their protonation. The resulting distinctive spectra are attributed to a charge-transfer interaction between the aminophenyl group and the protonated porphyrin core. researchgate.net

A novel hyperporphyrin structure has been proposed for a triply protonated porphyrin with three aminophenyl groups and one pyridyl group. In this case, two of the aminophenyl groups are involved in delocalizing the positive charges on the interior nitrogens, while the third aminophenyl group engages in a charge-transfer interaction with the protonated pyridyl substituent. researchgate.net

Resonant Charge Delocalization Pathways between Substituents

The unique electronic properties of porphyrins with aminophenyl substituents arise from efficient resonant charge delocalization . When the porphyrin core is protonated, the electron-donating aminophenyl groups can effectively delocalize the positive charge through the conjugated π-system. This charge-transfer interaction is the primary cause of the observed hyperporphyrin effect.

In porphyrin systems containing both electron-donating (aminophenyl) and electron-withdrawing (pyridyl) groups, intricate charge delocalization pathways can be established. For instance, in the triply protonated porphyrin mentioned earlier, a charge-transfer interaction occurs not only between the aminophenyl groups and the porphyrin core but also between a peripheral aminophenyl group and a protonated pyridyl group. researchgate.net This demonstrates that charge can be delocalized across the entire molecular framework, involving multiple substituents.

Catalytic Reaction Mechanisms Facilitated by Methanesulfonic Acid (MSA)

Methanesulfonic acid (MSA) is a strong, non-oxidizing Brønsted acid that is widely used as a catalyst in a variety of organic reactions. Its efficacy stems from its ability to protonate substrates, thereby activating them towards subsequent transformations.

Acid-Catalyzed Organic Transformations (e.g., Esterification, Alkylation, Cyclization)

MSA is an effective catalyst for Fischer-Speier esterification , where it protonates the carbonyl oxygen of a carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. escholarship.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester.

In alkylation reactions , MSA can protonate alkenes to generate carbocations, which can then be attacked by nucleophiles such as aromatic rings (Friedel-Crafts alkylation).

MSA also facilitates cyclization reactions . For example, it has been used in the cyclization of N-indolic aminoacetates to form cyclic amino ketones. niph.go.jp The acid promotes the intramolecular reaction by activating the relevant functional groups. Similarly, MSA has been employed in the cycloisomerization of 2-alkynylanilines, although in some cases, other Brønsted acids like p-toluenesulfonic acid (p-TsOH) are used to achieve product selectivity. nih.gov

Mechanistic Role of MSA in Condensation Reactions (e.g., Porphyrin Synthesis, Benzoxazole Formation, 2-Amino-4H-chromenes Synthesis)

MSA plays a crucial role in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water.

In porphyrin synthesis , while not always the primary acid catalyst, MSA can be used in the protonation steps that drive the formation of the porphyrin macrocycle from pyrrole and aldehyde precursors.

A significant application of MSA is in the synthesis of 2-substituted benzothiazoles . A mixture of MSA and silica (B1680970) gel has been shown to be an efficient medium for the condensation of 2-aminothiophenol (B119425) with carboxylic acids. researchgate.net The reaction proceeds at elevated temperatures, and the use of a solid support like silica gel can enhance the reaction efficiency. researchgate.net This method is advantageous due to the wide availability of carboxylic acids and the straightforward reaction conditions. researchgate.net

Friedel-Crafts Reaction Mechanistic Aspects

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a fundamental method for attaching alkyl (alkylation) or acyl (acylation) substituents to an aromatic ring. wikipedia.orgbyjus.com These reactions proceed via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates an alkyl halide or acyl halide to generate a potent electrophile. iitk.ac.innih.gov This electrophile is then attacked by the electron-rich aromatic ring. byjus.com

However, the direct application of Friedel-Crafts reactions to substrates like this compound is mechanistically challenging. The primary obstacle is the presence of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom makes the amino group a strong Lewis base. saskoer.ca Consequently, it readily reacts with the Lewis acid catalyst required for the reaction. byjus.comallen.in

This acid-base reaction forms a complex with the Lewis acid, resulting in a positive charge on the nitrogen atom (an anilinium ion). byjus.comtestbook.com The anilinium group is a powerful deactivating group, withdrawing electron density from the aromatic ring and rendering it significantly less nucleophilic and thus highly resistant to electrophilic attack. byjus.com This interaction effectively inhibits the Friedel-Crafts reaction.

To overcome this mechanistic hurdle, a common strategy involves the protection of the amino group, most frequently through acetylation with acetic anhydride (B1165640) to form an acetamido group (-NHCOCH₃). byjus.comallen.in This modification has several crucial mechanistic implications:

Reduced Basicity : The resulting amide is a significantly weaker Lewis base than the amine. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making it less available to complex with the Lewis acid catalyst. byjus.com

Moderated Activation : While the acetamido group is still an ortho-, para-directing activator, its ability to donate electron density to the ring is diminished compared to a free amino group. byjus.com This moderation prevents potential side reactions and over-reactivity.

With the amino group protected, the Friedel-Crafts acylation can proceed via a standard electrophilic aromatic substitution mechanism:

Step 1: Generation of the Electrophile : The acyl halide reacts with the Lewis acid to form a highly electrophilic, resonance-stabilized acylium ion. wikipedia.orgmasterorganicchemistry.com

Step 2: Nucleophilic Attack : The π-electron system of the protected aromatic ring attacks the acylium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Step 3: Deprotonation : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.orgbyjus.com

Following the reaction, the protecting acetyl group can be removed by hydrolysis to regenerate the free amino group, yielding the final acylated aminophenyl derivative. Due to the presence of the activating acetamido group, the incoming electrophile is directed to the positions ortho and para to it. In a functional analogue like N-acetyl-4-aminophenylmethanesulfonic acid, substitution would be expected to occur at the positions ortho to the acetamido group.

The table below summarizes the influence of the amino group and its derivatives on the feasibility of the Friedel-Crafts reaction.

| Functional Group on Aromatic Ring | Lewis Base Character | Interaction with Lewis Acid (e.g., AlCl₃) | Effect on Aromatic Ring | Friedel-Crafts Reactivity |

| -NH₂ (Amino) | Strong | Forms a stable complex | Strong deactivation (forms -N⁺H₃) | Reaction is inhibited saskoer.cabyjus.com |

| -NHCOCH₃ (Acetamido) | Weak | Minimal interaction | Activating, ortho-, para-directing | Reaction proceeds byjus.com |

| -N⁺H₃ (Anilinium) | N/A (already protonated) | N/A | Strongly deactivating, meta-directing | No reaction testbook.com |

Advanced Applications in Materials Science

Development of Functional Polymeric Materials

The dual functionality of (4-Aminophenyl)methanesulfonic acid allows it to be a versatile building block for a variety of functional polymers. The amine group serves as a reactive site for polymerization, typically forming amide or imide linkages, while the pendant sulfonic acid group introduces hydrophilicity, ionic conductivity, and improved thermal stability to the polymer backbone.

Incorporation into High-Strength Polymers (e.g., Imides, Benzoxazoles)

High-strength polymers such as polyimides and polybenzoxazoles are known for their exceptional thermal stability and mechanical strength. However, they are often limited by poor solubility, which complicates their processing. Incorporating sulfonic acid groups, through the use of monomers like this compound, is a key strategy to address this limitation while simultaneously enhancing other properties.

The introduction of the bulky, polar sulfonic acid group disrupts the polymer chain packing, which can increase the solubility of these otherwise rigid polymers in organic solvents. Furthermore, the sulfonic acid moiety is an excellent proton conductor. This has led to the development of sulfonated polyimides as promising materials for proton exchange membranes (PEMs) in fuel cells. These materials offer an alternative to conventional perfluorinated membranes, providing high proton conductivity and good mechanical strength. mdpi.com The presence of the amide ring in the polyimide backbone contributes to excellent chemical and thermal stability, which is crucial for the harsh operating conditions of a fuel cell. mdpi.com

Research into sulfonated polybenzoxazoles (sPBOs) also highlights the benefits of sulfonation. Direct polycondensation of sulfonated monomers can yield sPBOs with high thermal stability. researchgate.net However, studies have also shown that the hydrolytic stability of the resulting polymer is a critical factor that must be carefully evaluated to ensure its suitability for applications like PEMs. researchgate.net

Table 1: Properties of Sulfonated vs. Non-Sulfonated High-Strength Polymers

| Property | Standard Polyimide | Sulfonated Polyimide |

|---|---|---|

| Solubility | Low in common solvents | Generally improved |

| Proton Conductivity | Very Low / Insulating | High, suitable for PEMs |

| Thermal Stability | Very High | Remains High |

| Water Uptake | Low | Increased, dependent on sulfonation degree |

Synthesis and Characterization of Copolymers and Blends

Copolymerization is a powerful technique to fine-tune the properties of polymers. By strategically combining different monomers, materials with a tailored balance of properties can be achieved. Incorporating this compound into a copolymer structure, particularly in block copolymers, allows for the creation of materials with distinct hydrophobic and hydrophilic domains.

In the synthesis of sulfonated block copolymers, one block can be designed to provide mechanical strength and structural integrity (the hydrophobic block), while the block containing the sulfonic acid groups forms hydrophilic, ion-conducting channels. This phase-separated morphology is highly desirable for applications such as proton exchange membranes, as it facilitates efficient ion transport while maintaining the mechanical robustness of the membrane. semanticscholar.org Various controlled living polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, can be employed to synthesize well-defined block copolymers. semanticscholar.orgmdpi.com

The degree of sulfonation is a critical parameter that can be controlled during synthesis to influence the final properties of the copolymer, such as ion exchange capacity (IEC), water uptake, and ionic conductivity. semanticscholar.org Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the incorporation of sulfonate groups, while methods like titration can determine the degree of sulfonation. semanticscholar.org

Polycondensation and Other Polymerization Strategies Utilizing Aromatic Amine and Sulfonic Acid Functionalities

Polycondensation is a primary method for synthesizing polymers from bifunctional monomers like this compound. In this type of step-growth polymerization, the amine group of the monomer reacts with a complementary functional group, such as a carboxylic acid or acid chloride, on another monomer to form a polymer chain, typically with the elimination of a small molecule like water or HCl. youtube.com

This compound can be considered an "AB" type monomer, as it contains two different functional groups. youtube.com However, the sulfonic acid group is generally not reactive for forming the main polymer backbone under typical polycondensation conditions. Instead, the amine group participates in the polymerization, leaving the sulfonic acid as a pendant functional group on the resulting polymer chain.

For example, in the synthesis of a sulfonated polyamide, this compound could be reacted with a dicarboxylic acid. The amine group would react to form amide linkages, creating the polyamide backbone, while the sulfonic acid groups would remain attached to the phenyl rings along the chain. This strategy allows for the direct synthesis of functional polymers without the need for post-polymerization modification, which can sometimes be difficult to control. youtube.com Interfacial polycondensation is another technique where the polymerization occurs rapidly at the interface between two immiscible liquids, one containing the amine monomer and the other containing a diacid chloride, for example. scilit.com

Integration into Supramolecular Networks and Frameworks

Beyond linear or branched polymers, this compound is a candidate for constructing highly ordered, porous three-dimensional structures such as porous organic frameworks (POFs) and ionic organic frameworks (IOFs). These materials are characterized by their high surface areas and well-defined pore structures. oaepublish.com

POFs are constructed from organic building blocks linked by strong covalent bonds. oaepublish.com The amine functionality of this compound can be utilized to form these robust linkages. For instance, it can undergo condensation reactions with aldehydes to form imine-linked frameworks, a common strategy in the synthesis of Covalent Organic Frameworks (COFs), a crystalline subclass of POFs. nih.goviu.edu.sa The geometry of the monomer plays a crucial role in determining the resulting topology of the framework. By using this monomer in conjunction with multi-topic linkers, its amine group can direct the formation of a porous, covalently bonded network. The presence of the sulfonic acid group within the pores of the POF can impart specific functionalities, such as creating a polar environment for selective gas adsorption or providing catalytic sites.

Ionic organic frameworks (IOFs) are a subclass of MOFs or POFs that feature charged frameworks and mobile counter-ions within their pores. rsc.org The sulfonic acid group of this compound makes it an ideal building block for IOFs. When integrated into a framework, the sulfonic acid group (-SO₃H) can deprotonate to form a sulfonate group (-SO₃⁻), creating a negatively charged (anionic) framework. This charge is balanced by counter-ions (e.g., H⁺, Li⁺, or organic cations) that reside within the pores.

These charge characteristics are the defining feature of IOFs and lead to strong electrostatic interactions with guest molecules. rsc.org Organosulfonate-based frameworks are noted for creating highly polar and hydrophilic porosity, which can enhance proton conductivity and affinity for polar molecules like CO₂. nih.gov The presence of mobile ions within the ordered channels of the framework can lead to high ionic conductivity, making these materials promising for applications as solid-state electrolytes in batteries and other electrochemical devices. rsc.org

Table 2: Potential Applications of Frameworks Incorporating this compound

| Framework Type | Key Feature from Monomer | Potential Application |

|---|---|---|

| Porous Organic Framework (POF) | Covalent linkage via amine group; functionalized pores from -SO₃H | Gas separation, heterogeneous catalysis |

| Ionic Organic Framework (IOF) | Anionic framework from -SO₃⁻ group; mobile counter-ions | Solid-state ion conductors, selective ion exchange |

Electrochemical Applications

The electrochemical properties derived from the sulfonic acid and amino moieties of this compound and related compounds enable their use in a range of applications, from energy conversion and storage to specialized electrode design.

Electrocatalysis (e.g., Oxygen Reduction Reaction, Hydrogen Evolution)

The sulfonic acid group is a key functional component in enhancing electrocatalytic processes. In the critical field of energy conversion, the oxygen reduction reaction (ORR) is a fundamental process in fuel cells. Research has shown that sulfonic acid-functionalized catalysts can significantly improve ORR activity. For instance, a composite of nitrogen-doped multi-walled carbon nanotubes and sulfonic acid-functionalized copper phthalocyanine (B1677752) (NMWCNTs-CuPc-SO₃⁻) demonstrates high ORR activity in acidic mediums. nih.gov This composite facilitates a highly selective four-electron ORR pathway, minimizing the formation of undesirable hydrogen peroxide to less than 2.5%. nih.gov The synergistic effect between the catalyst support and the sulfonic acid functionalization is credited with increasing both the efficiency and selectivity of the reaction. nih.gov

Furthermore, the choice of electrolyte has a profound impact on electrocatalytic reactions. Studies on a platinum Pt(111) electrode revealed a lower ORR activity in methanesulfonic acid (MTSA) compared to perchloric acid solutions. researchgate.net This difference is attributed to the anion's influence on the structural ordering of water at the electrode-electrolyte interface, highlighting the crucial role of the electrolyte environment in reaction dynamics. researchgate.net

Modified Electrode Fabrication

The ability to form stable polymer films via electropolymerization makes amino-sulfonic acid compounds valuable for fabricating modified electrodes. A polymer derived from a structurally similar compound, 4-amino-3-hydroxynaphthalene sulfonic acid (AHNSA), has been successfully used to create modified glassy carbon electrodes (GCEs). d-nb.inforesearchgate.net

The fabrication process involves potentiodynamic cycling of the GCE in a nitric acid solution containing the AHNSA monomer. d-nb.inforesearchgate.net This procedure deposits a stable, electroactive polymer film—poly(AHNSA)—onto the electrode surface. The resulting poly(AHNSA)/GCE shows excellent electrocatalytic activity towards the oxidation of various analytes. researchgate.net The stability of the modified electrode is confirmed by running multiple potential cycles in a monomer-free acid solution until a steady cyclic voltammogram is achieved. d-nb.info

Below is a data table summarizing the parameters used in the fabrication of a poly(AHNSA)-modified GCE.

| Parameter | Value / Procedure | Source |

| Electrode | Glassy Carbon Electrode (GCE) | d-nb.inforesearchgate.net |

| Monomer | 4-amino-3-hydroxynaphthalene-sulfonic acid (AHNSA) | d-nb.inforesearchgate.net |

| Monomer Conc. | 2.0 mmol L⁻¹ | d-nb.info |

| Electrolyte | 0.1 mol L⁻¹ HNO₃ | d-nb.info |

| Technique | Potentiodynamic scanning (Cyclic Voltammetry) | d-nb.inforesearchgate.net |

| Potential Range | -0.8 V to +2.0 V | d-nb.inforesearchgate.net |

| Scan Rate | 0.1 V s⁻¹ | d-nb.inforesearchgate.net |

| Number of Cycles | 15 | d-nb.info |

| Stabilization | Cycling in 0.5 M H₂SO₄ until stable voltammogram | d-nb.info |

This method provides a straightforward approach to developing sensitive and effective electrochemical sensors with enhanced catalytic properties. d-nb.info

Application in Electrodeposition and Redox Flow Batteries (referencing MSA electrolytes as related technology)

Methanesulfonic acid (MSA) is increasingly utilized as a "green" and efficient electrolyte in electrochemical applications, including metal electrodeposition and redox flow batteries (RFBs). In tin electrodeposition, MSA-based systems are explored as an environmentally friendlier alternative to traditional fluorosilicic acid electrolytes. mdpi.com Studies on a glassy carbon electrode show that the electrochemical reduction of Sn²⁺ in an MSA system is a quasi-reversible, diffusion-controlled process, leading to the formation of uniform and dense pure tin deposits. mdpi.com

In the field of large-scale energy storage, MSA has shown significant promise as an electrolyte or additive in various RFBs. For the Vanadium Redox Flow Battery (VRFB), MSA has been investigated as an additive to the common sulfuric acid electrolyte. elsevierpure.comresearchgate.netbohrium.com Research indicates that MSA enhances the thermal stability of the electrolyte by delaying the precipitation of vanadium species at both low and high temperatures. elsevierpure.comresearchgate.netbohrium.com Furthermore, electrochemical analyses confirm that MSA improves the diffusion of V(III) and V(IV) ions and enhances the redox reaction rates. elsevierpure.combohrium.com A full VRFB cell using an MSA-containing electrolyte demonstrated enhanced energy efficiency and improved electrolyte utilization. elsevierpure.combohrium.com

MSA has also been employed as the primary supporting electrolyte in other RFB chemistries. A Vanadium-Cerium (V-Ce) RFB using MSA-based electrolytes on both the positive and negative sides showed a significant reduction in capacity fade (to 2.4% over 100 cycles) and maintained nearly 100% coulombic efficiency. rsc.org Similarly, electrolytes for soluble lead RFBs can be produced by dissolving spent lead-acid battery electrodes in MSA, showcasing a recycling application. mdpi.com

The table below summarizes the observed effects of MSA in VRFB electrolytes.

| Performance Metric | Observation with MSA Addition | Source |

| Thermal Stability | Delays formation of precipitates | elsevierpure.comresearchgate.netbohrium.com |

| Ion Diffusion | Enhances diffusion of V(III) and V(IV) ions | elsevierpure.combohrium.com |

| Redox Reaction Rate | Enhances the rate for V ions | elsevierpure.combohrium.com |

| Energy Efficiency | Increased in a full cell | elsevierpure.combohrium.com |

| Electrolyte Utilization | Improved | elsevierpure.combohrium.com |

Optoelectronic Materials Research

The combination of electron-donating amino groups and electron-withdrawing sulfonic acid groups in aromatic systems makes compounds like this compound intriguing for optoelectronic applications, where tuning electronic properties is essential.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

In the realm of solar energy, organic compounds are crucial as sensitizers, donors, and acceptors. Sulphanilic acid (4-aminobenzenesulfonic acid), an analogue of this compound, has been identified as a promising building block for organic photovoltaics. patsnap.com Its structure, containing both an electron-donating amino group and an electron-withdrawing sulfonic acid group, allows for tunable electronic properties. patsnap.com This characteristic is vital for designing new donor-acceptor systems to optimize charge transport and light absorption in OPV devices. patsnap.com

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit intensely upon aggregation in a poor solvent or in the solid state. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. rsc.org

While there is no direct research linking this compound to AIE, its functional groups offer potential for incorporation into AIE-active systems. AIE luminogens are sensitive probes whose off/on optical response can be controlled by manipulating their aggregation behavior. nih.gov For example, novel imidazole (B134444) derivatives have been synthesized that exhibit AIE behavior in THF/H₂O mixtures, with maximal fluorescence occurring at specific solvent ratios that induce aggregate formation. rsc.org The properties of AIE materials can be tuned by chemical modification. The amino and sulfonic acid groups of this compound could be used to functionalize known AIE-active cores, such as tetraphenylethene (TPE). nih.gov The sulfonic acid group, being hydrophilic, could precisely control the aggregation process in aqueous media, while the amino group provides a site for further chemical linkage, potentially leading to new AIE materials for sensing or imaging applications.

Functional Ionic Porphyrin Crystalline Materials for Energy and Sensor Applications

Porphyrins and their derivatives are renowned for their exceptional photophysical and electronic properties, making them prime candidates for applications in solar energy conversion and chemical sensing. mdpi.com The formation of crystalline porphyrin assemblies can further enhance these properties through ordered molecular packing and strong intermolecular electronic coupling. researchgate.netresearchgate.net Ionic self-assembly is a powerful strategy to guide the formation of such crystalline materials.

The introduction of this compound as a counterion or a functionalizing agent for porphyrin macrocycles could lead to the formation of novel ionic porphyrin crystalline materials. The sulfonic acid group, being a strong acid, would readily deprotonate to form a sulfonate anion, providing a charged site for electrostatic interactions with a cationic porphyrin. This interaction could drive the self-assembly process, leading to the formation of ordered crystalline structures.

Detailed Research Findings (Projected):

Based on studies of similar sulfonated porphyrin systems, the incorporation of the methanesulfonate (B1217627) group would be expected to influence the material's properties in several key ways:

Enhanced Photoconductivity: The presence of ionic groups within the crystalline lattice can create pathways for charge transport, potentially enhancing the photoconductivity of the material upon illumination. This is a critical parameter for applications in solar cells and photodetectors.

Modulated Gas Sensing: The sulfonate groups, being polar and capable of hydrogen bonding, could act as specific binding sites for polar gas molecules. This could lead to changes in the material's optical or electrical properties upon exposure to target analytes, forming the basis for a chemical sensor.

| Property | Expected Influence of this compound | Rationale |

| Crystal Formation | Promotion of ordered crystalline structures through ionic self-assembly. | Electrostatic interactions between the sulfonate anion and a cationic porphyrin core. |

| Photoconductivity | Potential enhancement of charge transport properties. | Creation of ionic channels within the crystalline lattice. |

| Sensing Capability | Introduction of specific binding sites for polar analytes. | The polar sulfonate group can interact with gas molecules via hydrogen bonding. |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and a subclass of these materials, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.org The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. rsc.orgalfa-chemistry.com

Design of Linkers for MOF Synthesis

This compound possesses two key functional groups for potential use as a linker in MOF synthesis: the amine group and the methanesulfonic acid group. While carboxylic acids are the most common coordinating groups used in MOF synthesis, sulfonic acids and amines can also coordinate to metal centers, albeit with different coordination modes and strengths. atlasofscience.orgresearchgate.net

The design of a linker based on this compound could follow several strategies:

Direct Use as a Linker: The sulfonic acid group can directly coordinate to certain metal ions. The amine group could either remain free to functionalize the pores of the MOF or also participate in coordination, potentially leading to novel structural topologies.

Post-Synthetic Modification: A pre-existing MOF with reactive sites could be functionalized with this compound. For instance, the amine group could react with coordinatively unsaturated metal sites or with functional groups on other linkers within the MOF.

Mixed-Linker Approach: this compound could be used in conjunction with other, more conventional linkers (e.g., dicarboxylic acids) to introduce sulfonic acid and amine functionalities into the MOF structure in a controlled manner. researchgate.netimperial.ac.uk

The presence of both a coordinating group (sulfonic acid) and a pore-functionalizing group (amine) on the same molecule makes it a highly attractive candidate for the synthesis of multifunctional MOFs.

Structural and Functional Characterization of MOF Systems

The incorporation of this compound as a linker would be expected to impart specific structural and functional characteristics to the resulting MOF.

Structural Characterization:

Functional Characterization:

The functional properties of such a MOF would be of significant interest:

Proton Conductivity: The sulfonic acid groups are strong Brønsted acids and can facilitate the transport of protons through the pores of the MOF, especially in the presence of water molecules. alfa-chemistry.com This would make the material a candidate for applications in proton exchange membranes for fuel cells.

Catalysis: The acidic sulfonic acid sites and the basic amine sites could act as cooperative catalytic centers for a variety of organic reactions. alfa-chemistry.com

Adsorption and Separation: The functionalized pores could exhibit selective adsorption of small molecules. For example, the amine groups are known to have a strong affinity for carbon dioxide, while the polar sulfonate groups could selectively adsorb polar molecules. rsc.org

| Functional Group | Potential Application | Characterization Technique |

| Methanesulfonic Acid | Proton Conduction, Acid Catalysis | Impedance Spectroscopy, Catalytic Activity Assays |

| Amine | CO2 Capture, Base Catalysis | Gas Adsorption Analysis, Catalytic Activity Assays |

| Combined Functionality | Cooperative Catalysis, Selective Adsorption | In-situ Spectroscopic Monitoring of Reactions, Breakthrough Experiments |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical calculations are foundational for exploring the intrinsic properties of (4-Aminophenyl)methanesulfonic acid, from its preferred three-dimensional shape to its chemical reactivity.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the key degrees of freedom are the rotations around the C-C, C-S, and C-N bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. nih.gov The minima on this surface correspond to stable conformers.

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunumberanalytics.com The energy and localization of these orbitals are key to understanding a molecule's nucleophilic and electrophilic nature. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO is expected to be primarily localized on the electron-rich aminophenyl ring, specifically with significant contributions from the nitrogen lone pair and the π-system of the benzene (B151609) ring. This localization indicates that the molecule will act as a nucleophile at these sites, for example, during electrophilic aromatic substitution. ucsb.edu

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the electron acceptor. The LUMO is likely distributed over the phenyl ring and the electron-withdrawing methanesulfonic acid group. It indicates the sites most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive.

| Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Amino group and π-system of the phenyl ring | Electron donor (Nucleophilic center) |

| LUMO | Phenyl ring and methanesulfonic acid group | Electron acceptor (Electrophilic center) |

| Energy Gap (ΔE) | Determines kinetic stability and overall reactivity | A smaller gap indicates higher reactivity |

NBO and MEP analyses provide a detailed picture of electron distribution and charge-related properties within the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical intuition. researchgate.net This method quantifies the electron density on each atom, revealing the charge distribution. For this compound, NBO analysis would confirm a high negative charge on the oxygen atoms of the sulfonate group and the nitrogen atom of the amino group. It also elucidates hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the aromatic ring, which contribute to the molecule's stability and reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Studies: The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.org It is invaluable for identifying the regions prone to electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this molecule, the most negative potential would be located around the sulfonate oxygen atoms and the amino group.

Positive Potential (Blue): These regions are electron-poor and are attractive to nucleophiles. Positive potentials are expected around the hydrogen atoms of the amino group and the sulfonic acid group.

Neutral Potential (Green): These areas, typically around the carbon-hydrogen bonds of the phenyl ring, are less reactive.

The MEP surface provides a clear, visual guide to the molecule's reactive behavior and intermolecular interaction patterns. malayajournal.org

Spectroscopic Property Prediction and Interpretation

Computational methods are essential for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

Time-Dependent Density Functional Theory (TDDFT) is a standard computational method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It determines the energies of electronic transitions from the ground state to various excited states.

While specific TDDFT studies on isolated this compound are not prominent in the literature, research on more complex systems containing the 4-aminophenyl moiety provides significant insights. For example, detailed TDDFT studies on tetrakis(p-aminophenyl)porphyrin (TAPP) have been performed, often using methanesulfonic acid as a protonating agent. pdx.eduacs.orgnih.gov These studies explain that the aminophenyl groups can infuse character into the frontier orbitals of the larger molecule, dramatically altering the electronic spectra and leading to significant redshifts in absorption bands. pdx.eduacs.org Such calculations help assign experimental spectral features to specific molecular orbital-to-molecular orbital transitions, including charge-transfer transitions involving the aminophenyl group. researchgate.netchemrxiv.org For this compound, TDDFT would predict the λ_max values corresponding to π → π* transitions within the benzene ring and n → π* transitions involving the lone pairs of the nitrogen and oxygen atoms.

Computational simulations are highly effective in predicting and interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the bands observed in experimental spectra to specific molecular motions (stretching, bending, etc.). nih.govrsc.org

For this compound, DFT calculations would predict the characteristic vibrational modes. Studies on methanesulfonic acid (MSA) and various amine compounds provide a basis for these predictions. nih.govnih.gov The heterogeneous reaction between MSA and amines has been studied using infrared spectroscopy, confirming the formation of salts and identifying the key vibrational bands. nih.gov IR and Raman spectroscopies are complementary, as some vibrations may be strong in one and weak or absent in the other. spectroscopyonline.com

Intermolecular Interactions and Self-Assembly Simulations

This compound is a zwitterionic molecule, possessing both a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H). This dual nature governs its intermolecular interactions, which are dominated by strong electrostatic forces and hydrogen bonding. These interactions are the primary drivers for the self-assembly of the molecule into ordered supramolecular structures.

Molecular dynamics (MD) simulations are a key technique for exploring these processes. clausiuspress.comacs.org Such simulations model the movement and interactions of atoms and molecules over time, allowing researchers to observe the spontaneous formation of larger aggregates from individual molecules. For zwitterionic systems, simulations have shown that the arrangement into stable nanostructures is highly dependent on the interplay between the charged functional groups and their hydration shells in aqueous environments. nsf.govacs.org

Studies on the self-assembly of aromatic amino acids, which share structural similarities with this compound, reveal that π–π stacking of the aromatic rings is a significant contributing force, alongside hydrogen bonding. ijsr.netnih.gov MD simulations of aromatic peptides have demonstrated how the balance of hydrophobic interactions (from aromatic rings) and polar interactions (from charged groups) dictates the morphology of the resulting nanostructures, such as fibrils or sheets. nih.gov In the case of this compound, one would expect a combination of:

Ionic Bonding/Strong Hydrogen Bonding: Between the protonated aminium (-NH₃⁺) and deprotonated sulfonate (-SO₃⁻) groups of adjacent molecules.

π–π Stacking: Between the phenyl rings.

Solvophobic Forces: The tendency of the nonpolar aromatic and methylene (B1212753) components to minimize contact with polar solvents like water, further promoting aggregation. acs.org

Simulations on zwitterionic copolymers containing sulfobetaine (B10348) units (structurally similar to the zwitterionic form of this compound) have confirmed that these varied interactions lead to the formation of distinct nanodomains. nsf.govmdpi.com The self-assembly process is sensitive to environmental conditions such as pH and ionic strength, which can alter the protonation state of the functional groups and screen electrostatic interactions, thereby modifying the resulting supramolecular structures. mdpi.com

| Interaction Type | Contributing Molecular Moieties | Relevance to Self-Assembly | Typical Simulation Method |

|---|---|---|---|

| Electrostatic (Ionic) | -NH₃⁺ and -SO₃⁻ | Primary driving force for aggregation; formation of salt bridges. | Molecular Dynamics (MD) |

| Hydrogen Bonding | -NH₃⁺ (donor), -SO₃⁻ (acceptor), water (solvent) | Stabilizes aggregates and defines specific geometric arrangements. acs.org | MD, Density Functional Theory (DFT) |

| π–π Stacking | Phenyl Rings | Contributes to ordering and stability of stacked structures. ijsr.netnih.gov | MD, DFT |

| Hydrophobic/Solvophobic | Phenyl ring, -CH₂- group | Drives aggregation in polar solvents to minimize unfavorable interactions. acs.org | MD |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. For this compound, reaction pathways can be modeled for various transformations, including functionalization of the aromatic ring or reactions involving the sulfonic acid group.

A plausible reaction to model for this compound would be electrophilic aromatic substitution. The aminophenyl group is activated towards electrophilic attack, and DFT calculations could predict the regioselectivity (i.e., whether an incoming electrophile adds to the ortho or meta position relative to the amino group) and the energy barriers for the reaction.

Another critical reaction pathway is desulfonation, the cleavage of the C-S bond. This is often the reverse of the sulfonation reaction and can occur under hydrothermal conditions. wikipedia.orgrsc.org DFT analysis of related molecules has been used to study this process, identifying the transition states and intermediates involved. For 7,8-dihydroxyphenazine-2-sulfonic acid, DFT analysis was used to investigate its degradation, which proceeds via desulfonation and other structural changes. rsc.org

The table below summarizes findings from a DFT study on the degradation of a related compound, perfluoroethane sulfonic acid (PFEtS), which illustrates the type of data generated from reaction pathway modeling. rsc.orgresearchgate.net

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| S-C1 Bond Energy | Lower than C-C and C-F bonds | Indicates the C-S bond is a potential weak point susceptible to cleavage. |

| Calculated Rate Constant (k) | 8.41 × 10⁻⁵ L mol⁻¹ s⁻¹ | Represents the theoretical rate of the slowest step (rate-determining step) in the most probable degradation pathway. |

| Most Probable Pathway | Hydroxyl attack at C1 | Identifies the most energetically favorable sequence of reactions leading to degradation. |

Theoretical Assessment of Degradation Pathways of Sulfonic Acids

Understanding the environmental fate of this compound requires knowledge of its degradation pathways. Theoretical assessments, primarily using DFT, can predict how the molecule breaks down under various conditions (e.g., in the presence of oxidative species like hydroxyl radicals). rsc.orgresearchgate.netresearchgate.net

Studies on a range of sulfonic acids, from perfluorinated alkyl sulfonic acids to aromatic sulfonic acids, have established common degradation motifs that are applicable to this compound. rsc.orgresearchgate.netpsu.edu

Initiation by Radical Attack: In many environments, degradation is initiated by the attack of a hydroxyl radical (•OH). researchgate.net For this compound, this attack could occur at several sites: abstraction of a hydrogen from the methylene bridge, addition to the aromatic ring, or abstraction of a hydrogen from the amino group. DFT calculations can determine the activation energy for each of these initial steps to identify the most likely point of attack.

C-S Bond Cleavage: The carbon-sulfur bond is often a key site of fragmentation in sulfonic acids. rsc.orgresearchgate.net Theoretical studies on perfluoroalkane sulfonic acids show that the S-C bond is weaker than C-C or C-F bonds, making it a vulnerable point. researchgate.net The degradation of these compounds often proceeds via desulfonation, releasing the sulfonate group as sulfate (B86663).

Hydrolysis: Arylsulfonic acids can undergo hydrolytic desulfonation at elevated temperatures, reversing the sulfonation reaction to yield the parent arene and sulfuric acid. wikipedia.org

Oxidation of the Aromatic Ring: The degradation of naphthalenesulfonic acids has been shown to proceed via ozone attack on the carbon-carbon double bonds of the aromatic ring with the highest electron density, leading to ring-opening. psu.edu A similar pathway is conceivable for this compound, especially the activated phenyl ring.

A computational study on the photodegradation of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a sunscreen agent, demonstrated that DFT could successfully predict the photochemical pathways, including the generation of reactive oxygen species and the identification of degradation products. nih.gov This approach could be directly applied to this compound to assess its stability and transformation under sunlight. The presence of the amino group and the benzyl-sulfonic acid structure would likely lead to complex degradation pathways involving both the aromatic and sulfonic acid moieties. For example, oxidation of similar benzylic sulfides can lead to benzyl (B1604629) alcohol, benzaldehyde, and benzylsulfonic acid itself. researchgate.net

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular framework and electronic properties of (4-Aminophenyl)methanesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers distinct signals that correspond to the different types of protons present. The aromatic protons on the phenyl ring typically appear as a set of doublets in the range of δ 6.7–7.2 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the methanesulfonic acid group's methyl moiety are expected to produce a singlet signal. In studies involving derivatives, the chemical shifts can provide evidence for structural modifications. For instance, in related aminophenyl compounds, aromatic protons can be observed between δ 7.2–7.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. It is instrumental in confirming the presence of both aromatic and sulfonamide carbons. For a similar compound, 4-amino-benzenesulfonic acid monosodium salt, the carbon signals of the aromatic ring are observed at specific chemical shifts, which aids in the complete structural assignment. chemicalbook.com

It is important to note that specific chemical shifts can be influenced by the solvent used and the presence of other functional groups in derivative studies. rsc.org

Table 1: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.7 - 7.2 | Doublet |

| Methanesulfonic Methyl Protons | Not specified in results | Singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of molecular bonds.

Key vibrational modes for this compound include the N-H stretching of the primary amine group, which is typically observed around 3350 cm⁻¹. The presence of the sulfonate group is confirmed by strong S=O stretching absorptions, which generally appear in the region of 1170–1200 cm⁻¹. In related sulfonamide structures, these S=O symmetric and asymmetric stretches are found between 1320–1150 cm⁻¹. The analysis of these characteristic peaks provides conclusive evidence for the presence of the amine and methanesulfonic acid functionalities. In studies of related compounds, C-H aromatic stretching vibrations are also identified. ajchem-a.com

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Amino (N-H) | ~3350 | Stretch |

| Sulfonate (S=O) | 1170 - 1200 | Stretch |

UV-Vis-NIR Spectroscopy for Electronic Transitions and Titration Studies

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to investigate the electronic transitions within the molecule and is particularly useful in titration studies to monitor changes in protonation states.

The electronic spectrum of this compound and its derivatives is influenced by the chromophoric phenyl ring and the amino group. In studies involving porphyrins substituted with 4-aminophenyl groups, the electronic absorption spectra show characteristic Soret and Q bands. researchgate.netacs.org Titration of these compounds with acids like methanesulfonic acid leads to significant changes in the UV-Vis spectrum, indicating protonation events. researchgate.netacs.orgpdx.edu For example, the protonation of related aminophenyl-substituted porphyrins can cause a large red-shift of the Q band, a phenomenon known as the hyperporphyrin effect. researchgate.netacs.orguit.nouit.noresearchgate.net These spectral shifts are invaluable for determining the basicity of the amino groups and understanding the electronic interactions within the protonated species. acs.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical tool for both monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. By separating the components of a mixture, HPLC allows for the quantification of starting materials, intermediates, and the desired product.

In the analysis of related compounds, HPLC methods have been developed using C18 columns with UV detection. The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good separation. google.comsielc.com For instance, a gradient method with a mobile phase of water, acetonitrile, and phosphoric acid has been used for the analysis of methanesulfonic acid itself. sielc.com The purity of a synthesized compound can be determined with high accuracy, often with the goal of achieving purities greater than 95% or even 99%. googleapis.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions in real-time. google.comyoutube.com By spotting small aliquots of the reaction mixture onto a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under a UV lamp. google.com

For example, in the synthesis of related compounds, TLC has been used to monitor reactions with eluent systems like ethyl acetate (B1210297)/hexane. The relative positions of the spots (Rf values) for the reactants and products provide a clear indication of the reaction's progression. youtube.com This allows chemists to determine the optimal reaction time and to know when the reaction is complete. google.comresearchgate.net

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. It provides detailed information on crystal structure, phase composition, and physical properties.

Wide-angle X-ray diffraction (WAXD), also referred to as wide-angle X-ray scattering (WAXS), is a key technique for characterizing the structure of polymeric materials. mdpi.commdpi.com It can be used to study the structure of crystalline polymers and the changes in this structure due to external factors. mdpi.com WAXD patterns of polymers typically show sharp peaks from crystalline regions superimposed on a broad halo from the amorphous phase. mdpi.com The analysis of these patterns allows for the determination of parameters such as the degree of crystallinity, crystallite size, and unit cell dimensions. mdpi.comicdd.com

In the context of materials incorporating derivatives of this compound, such as polyaniline (PANI) doped with various sulfonic acids, WAXD is used to investigate the crystallinity and molecular arrangement. nih.govmetu.edu.tr The diffraction patterns can reveal how different dopants influence the structure of the polymer. nih.gov For instance, the size of the dopant can affect the crystallinity, interchain separation, and d-spacing of PANI. nih.gov The combination of WAXD with other techniques, like neutron diffraction, can provide even more detailed structural information, including the positions of hydrogen atoms. mdpi.com

Table 1: Comparison of X-ray Diffraction Techniques

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Wide-Angle X-ray Diffraction (WAXD) |

|---|---|---|

| Sample Type | Single crystal | Powder, film, fiber (semi-crystalline or amorphous) |

| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles | Degree of crystallinity, crystallite size, phase identification, unit cell parameters |

| Primary Application | Molecular structure elucidation of pure crystalline compounds | Characterization of polymeric and semi-crystalline materials |

Microscopic and Surface Characterization

Microscopic and surface analysis techniques are vital for understanding the morphology, topography, and surface properties of materials containing this compound, especially in the form of polymers and thin films.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure of materials at high resolution. contractlaboratory.com SEM provides detailed images of the sample's surface topography, while TEM is used to examine the internal structure. contractlaboratory.com

In the study of polymers incorporating this compound derivatives, such as polyaniline, SEM is widely used to characterize the morphology. For example, SEM images have shown that polyaniline doped with certain sulfonic acids can exhibit a nanofibrillar morphology. researchgate.net The morphology of polyaniline can also be influenced by the polymerization temperature, changing from granular to tubular as the temperature is reduced. metu.edu.tr SEM has also been used to examine the fracture surfaces of polyaniline composites to assess the adhesion between the polymer and filler materials. metu.edu.tr Furthermore, SEM has been employed to characterize coatings of polyaniline on various substrates, such as aluminum electrodes. researchgate.net

TEM provides even higher resolution and can reveal the internal structure of materials. nih.gov For soft materials and supramolecular assemblies, cryogenic TEM (cryo-TEM) is often the preferred method as it allows for imaging the sample in its native, hydrated state, thus avoiding artifacts that can be introduced by drying or staining. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. nih.govnih.gov It is particularly well-suited for characterizing the morphology and properties of thin films. nih.gov AFM can be used to study the topography of polymer films, revealing features such as uniform distribution and continuity. semanticscholar.org For example, AFM has been used to assess the surface morphology of iron-oxide-doped polyaniline thin films. semanticscholar.org

In the context of porphyrin films, which can be synthesized using this compound as a reactant, AFM has been used to study the morphology and thickness of the deposited films. researchgate.netresearchgate.net These measurements can be correlated with other properties, such as the specific conductivity of the film. researchgate.net AFM has also been employed to investigate the morphology of polyaniline films treated with methanesulfonic acid, providing insights into the film's structural properties. acs.org

Table 2: Comparison of Microscopic and Surface Characterization Techniques

| Technique | Primary Information | Typical Application for this compound materials |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology | Characterizing the morphology of polyaniline powders and films. metu.edu.trresearchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure, high-resolution imaging | Visualizing the internal structure of nanomaterials and soft matter assemblies. nih.gov |

| Atomic Force Microscopy (AFM) | 3D surface topography, film thickness, surface properties | Characterizing the morphology and roughness of polymer and porphyrin thin films. semanticscholar.orgresearchgate.net |

Environmental Fate and Degradation Mechanisms of Sulfonic Acid Compounds

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For (4-Aminophenyl)methanesulfonic acid, these pathways include hydrolysis, photochemical reactions, and oxidative or reductive processes.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, which is a sulfonate ester, the ester linkage is the primary site for potential hydrolysis. Unlike the highly stable carbon-sulfur bond in the methanesulfonic acid (MSA) moiety itself, sulfonate esters can undergo hydrolysis. rsc.org This reaction involves the cleavage of the ester bond to yield 4-aminophenol (B1666318) and methanesulfonic acid.

The rate of hydrolysis is influenced by environmental conditions such as pH and temperature. Generally, hydrolysis of sulfonate esters can be catalyzed by both acids and bases. pqri.org While sulfonamides are noted to be more resistant to hydrolysis under acidic conditions, sulfonate esters are more susceptible to solvolysis, a factor that makes them useful in certain industrial applications. The presence of water in the environment facilitates this degradation pathway, although methanesulfonic acid itself is recognized for its high stability against hydrolysis. rsc.org

Photochemical degradation involves the breakdown of molecules by light energy. While methanesulfonic acid (MSA) does not absorb sunlight at wavelengths greater than 290 nm and is therefore not susceptible to direct photolysis, the presence of the 4-aminophenyl group in this compound changes its photochemical behavior. nih.gov The aminophenyl group acts as a chromophore, enabling the molecule to absorb light and potentially undergo direct photodegradation.

Indirect photochemical degradation is also a significant pathway. In the atmosphere, vapor-phase MSA is slowly degraded by reacting with photochemically-produced hydroxyl radicals (•OH), with an estimated half-life of about 58 days. nih.gov A similar reaction is expected for this compound. In aquatic environments, photodegradation of dissolved organic matter can produce reactive species that contribute to the breakdown of such compounds. nih.gov Studies have shown that a wide range of dissolved organic sulfur compounds can be degraded through photosensitized processes to liberate sulfate (B86663). nih.gov

A notable abiotic degradation pathway for similar compounds involves manganese oxides, which are common in soils. For instance, the herbicide glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA), have been shown to degrade in the presence of the manganese oxide birnessite. nih.gov This process involves the cleavage of C-P and C-N bonds at the mineral surface. nih.gov By analogy, it is plausible that this compound could undergo a similar oxidative degradation on manganese oxide surfaces, potentially leading to the cleavage of the C-N or C-S bonds. nih.govscience.gov The thermal decomposition of methanesulfonic acid, which occurs at high temperatures (300-400°C), can produce methanol (B129727), dimethyl ether, and methyl methane (B114726) sulfonate, though these conditions are not typical of natural environments. google.com

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment.

Methanesulfonic acid (MSA) is readily biodegradable in both aquatic and terrestrial environments. rsc.orggoogle.comchemos.de Numerous bacterial strains capable of utilizing MSA as a sole carbon source have been isolated from marine environments and activated sludge. google.comnih.govnih.govgoogle.com This suggests that the methanesulfonate (B1217627) moiety of this compound is susceptible to microbial attack.